molecular formula C15H23NO2 B5751820 2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol

Cat. No.: B5751820
M. Wt: 249.35 g/mol
InChI Key: YRFDGJPOYVTSQM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol is a chemical compound with a complex structure that includes a methoxyphenyl group, a prop-2-enyl group, and a propylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, or interacting with specific enzymes and receptors. Detailed studies on its mechanism of action are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol is unique due to its specific structural features and potential applications in various fields. Its combination of a methoxyphenyl group, a prop-2-enyl group, and a propylamino group attached to an ethanol backbone distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-10-16(12-13-17)11-6-8-14-7-4-5-9-15(14)18-2/h4-9,17H,3,10-13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFDGJPOYVTSQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCO)C/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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